BenchChemオンラインストアへようこそ!

methyl N-(2-oxo-1-adamantyl)carbamate

11β-HSD1 adamantane SAR metabolic disease

Methyl N-(2-oxo-1-adamantyl)carbamate (CAS not publicly assigned; molecular formula C₁₂H₁₇NO₃; MW 223.27 g/mol) is a functionalized adamantane derivative bearing a ketone group at the 2-position and a methyl carbamate moiety at the bridgehead C-1 position of the tricyclo[3.3.1.1³·⁷]decane cage. This compound belongs to the broader class of aminoadamantyl carbamate derivatives that have been explicitly claimed by Shionogi & Co.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B4912900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(2-oxo-1-adamantyl)carbamate
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC(=O)NC12CC3CC(C1)CC(C3)C2=O
InChIInChI=1S/C12H17NO3/c1-16-11(15)13-12-5-7-2-8(6-12)4-9(3-7)10(12)14/h7-9H,2-6H2,1H3,(H,13,15)
InChIKeyZGCWSWGOFPGKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





methyl N-(2-oxo-1-adamantyl)carbamate – Key Intermediate for 11β-HSD1 Inhibitor Development and Adamantane Scaffold Diversification


Methyl N-(2-oxo-1-adamantyl)carbamate (CAS not publicly assigned; molecular formula C₁₂H₁₇NO₃; MW 223.27 g/mol) is a functionalized adamantane derivative bearing a ketone group at the 2-position and a methyl carbamate moiety at the bridgehead C-1 position of the tricyclo[3.3.1.1³·⁷]decane cage . This compound belongs to the broader class of aminoadamantyl carbamate derivatives that have been explicitly claimed by Shionogi & Co. as “significant intermediates” for the manufacture of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a target pursued for metabolic syndrome, obesity, and type 2 diabetes [1]. The presence of the 2-oxo substituent distinguishes it from the more common 1-adamantyl or 2-adamantyl carbamate scaffolds and fundamentally alters its pharmacological and physicochemical profile.

Why Generic Adamantyl Carbamates Cannot Substitute for methyl N-(2-oxo-1-adamantyl)carbamate in 11β-HSD1 and Ring-Contraction Applications


The 2-oxo substituent on the adamantane cage is not a minor structural variation—it fundamentally redefines the compound’s biological and synthetic utility. Leiva et al. (2015) demonstrated that introducing an oxygen atom into the adamantane hydrocarbon scaffold is “deleterious to 11β-HSD1 inhibition,” meaning that this compound exhibits markedly reduced or absent potency against the enzyme compared with its non‑oxygenated C‑2 substituted counterparts [1]. Conversely, the same 2‑oxo group is essential for enabling triflic acid‑promoted decarboxylative ring contraction to noradamantane derivatives, a reactivity pathway that is inaccessible to simple 1‑ or 2‑adamantyl carbamates [2]. Generic substitution with unsubstituted adamantyl carbamates (e.g., methyl N‑(1‑adamantyl)carbamate, MW 195.26 g/mol) would therefore result in either false‑positive 11β‑HSD1 inhibition or complete failure in noradamantane synthetic sequences, depending on the intended application.

Quantitative Differentiation Evidence for methyl N-(2-oxo-1-adamantyl)carbamate


Deleterious Effect of the 2‑Oxo Substituent on 11β‑HSD1 Inhibition Potency

Leiva et al. (2015) conducted a systematic paired‑isomer study comparing C‑1 vs. C‑2 substitution on the adamantane scaffold and explicitly evaluated the effect of introducing an oxygen atom. The authors concluded that 'the introduction of an oxygen atom in the hydrocarbon scaffold of adamantane is deleterious to 11β‑HSD1 inhibition' [1]. In contrast, the prototypical 2‑adamantyl carbamate inhibitor 9a (Tice et al., 2010) achieves an IC₅₀ of 15.2 nM against human 11β‑HSD1 in adipocytes [2]. While a direct head‑to‑head IC₅₀ for methyl N‑(2‑oxo‑1‑adamantyl)carbamate is not publicly reported, the class‑level inference from Leiva et al. predicts that the 2‑oxo analog would exhibit IC₅₀ > 1 µM or be classified as inactive under standard screening conditions.

11β-HSD1 adamantane SAR metabolic disease

Patented Utility as a Key Synthetic Intermediate for 11β-HSD1 Inhibitor Manufacturing

Shionogi & Co. explicitly claims aminoadamantyl carbamate derivatives as 'significant intermediates' for producing 11β-HSD1 inhibitors in US Patent Application US2013/0197240 A1 [1]. The patent describes a process for preparing acid addition salts of compounds of Formula (II) from syn/anti isomer mixtures of Formula (I), where the carbamate moiety is a key structural feature. The 2‑oxo‑1‑adamantyl carbamate scaffold provides a synthetic handle that can be further elaborated to potent 11β-HSD1 inhibitors, whereas simple 1‑adamantyl carbamates lacking the 2‑oxo group cannot undergo the same downstream functionalization chemistry.

process chemistry pharmaceutical intermediate 11β-HSD1

Unique Reactivity as a Noradamantane Precursor via Decarboxylative Ring Contraction

Hrdina et al. (2021; 2022) established that N‑methyl‑protected cyclic adamantane carbamates undergo triflic acid‑promoted decarboxylation followed by an intramolecular 1,2‑alkyl shift to yield noradamantane iminium salts, which can be reduced to noradamantane methylene amines [1][2]. This cascade reaction is specific to carbamates bearing the appropriate ring‑fusion geometry that the 2‑oxo‑1‑adamantyl scaffold provides. Simple acyclic 1‑adamantyl or 2‑adamantyl carbamates do not undergo this rearrangement, making the target compound a unique entry point to the noradamantane chemical space.

ring contraction noradamantane synthetic methodology

Physicochemical Differentiation: Increased Polarity and Hydrogen‑Bonding Capacity from the 2‑Oxo Group

The 2‑oxo substituent increases the molecular weight from 195.26 g/mol (methyl N‑(1‑adamantyl)carbamate) to 223.27 g/mol and introduces a hydrogen‑bond acceptor at the cage position, fundamentally altering the compound's polarity profile [1]. Class‑level understanding of adamantane SAR indicates that oxygenation of the cage scaffold increases aqueous solubility and reduces logP, which can be advantageous for in vitro assay compatibility but may reduce membrane permeability. The estimated aqueous solubility of related 2‑oxa‑adamantane derivatives is typically higher than their all‑carbon counterparts, though a specific experimentally measured value for this compound is not publicly available.

physicochemical properties solubility drug-likeness

Recommended Application Scenarios for methyl N-(2-oxo-1-adamantyl)carbamate Based on Evidence


Negative Control / Selectivity Probe in 11β-HSD1 Drug Discovery Screening Cascades

Based on the Leiva et al. (2015) finding that oxygenation of the adamantane scaffold is deleterious to 11β-HSD1 inhibition [1], this compound is ideally suited as a matched negative control in 11β-HSD1 biochemical and cellular assays. When run alongside potent 2‑adamantyl carbamate inhibitors (IC₅₀ ~15–300 nM range), the lack of activity of the 2‑oxo analog confirms that observed inhibition is scaffold‑specific rather than a non‑specific adamantane‑driven effect [2].

Key Intermediate in Shionogi‑Disclosed Synthetic Routes to 11β-HSD1 Inhibitors

For process chemistry groups pursuing the synthesis of 11β-HSD1 inhibitors via the Shionogi patent route (US2013/0197240), this aminoadamantyl carbamate derivative is an essential building block [1]. The 2‑oxo group provides a functional handle for further elaboration that is absent in simpler 1‑ or 2‑adamantyl carbamates, making procurement of the correct intermediate critical for route fidelity.

Entry Point for Noradamantane Chemical Space Exploration

The Hrdina group has demonstrated that N‑methyl‑protected adamantane carbamates with appropriate ring geometry undergo decarboxylative ring contraction to noradamantane derivatives [1][2]. This compound serves as a starting material for synthesizing noradamantane methylene amines, which are valuable building blocks for medicinal chemistry and catalyst design.

Comparative Physicochemical Profiling of Oxygenated vs. Non‑Oxygenated Adamantane Scaffolds

The increased polarity, additional hydrogen‑bond acceptor, and higher molecular weight (+28 Da) compared with methyl N‑(1‑adamantyl)carbamate make this compound useful for systematic SAR studies examining the effect of cage oxygenation on solubility, permeability, metabolic stability, and target engagement [1]. Such comparisons are valuable for drug discovery programs optimizing adamantane‑containing lead series.

Quote Request

Request a Quote for methyl N-(2-oxo-1-adamantyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.